4-Chloro-7-methoxyquinoline

Organic Synthesis Chlorination Yield Process Chemistry

4-Chloro-7-methoxyquinoline (CAS 68500-37-8, molecular formula C10H8ClNO, molecular weight 193.63 g/mol) is a heterocyclic quinoline building block bearing a chlorine atom at the 4-position and a methoxy group at the 7-position. It appears as an off-white to light yellow crystalline solid with a melting point of 75–77 °C and is soluble in common organic solvents such as methanol, ethanol, and DMSO, but insoluble in water.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 68500-37-8
Cat. No. B1631688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methoxyquinoline
CAS68500-37-8
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1)Cl
InChIInChI=1S/C10H8ClNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
InChIKeyUKTYNFPTZDSBLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-methoxyquinoline (CAS 68500-37-8) for Pharmaceutical Intermediates Procurement: Baseline Overview


4-Chloro-7-methoxyquinoline (CAS 68500-37-8, molecular formula C10H8ClNO, molecular weight 193.63 g/mol) is a heterocyclic quinoline building block bearing a chlorine atom at the 4-position and a methoxy group at the 7-position [1]. It appears as an off-white to light yellow crystalline solid with a melting point of 75–77 °C and is soluble in common organic solvents such as methanol, ethanol, and DMSO, but insoluble in water . This compound serves primarily as a pharmaceutical intermediate, with documented roles in synthesizing the FDA-approved multi-kinase inhibitor lenvatinib (via the 6-carboxamide derivative), the TLR8 antagonist CU-CPT9a, and diverse antimicrobial sulfonamide conjugates [2][3]. Its dual-functionality—the 4-chloro leaving group enabling nucleophilic aromatic substitution and cross-coupling reactions, and the 7-methoxy group modulating electronic properties—distinguishes it from other halogenated quinoline building blocks [4].

Why Generic 4-Chloroquinoline or Positional Isomer Substitution Fails for 4-Chloro-7-methoxyquinoline (CAS 68500-37-8)


4-Chloro-7-methoxyquinoline cannot be interchanged with unsubstituted 4-chloroquinoline (CAS 611-35-8) or its positional isomers such as 4-chloro-8-methoxyquinoline (CAS 16778-21-5) without compromising synthetic outcomes in established drug-manufacturing routes. The 7-methoxy substituent exerts a resonance electron-donating effect that alters the electron density distribution of the quinoline ring, directly influencing both the regioselectivity of electrophilic aromatic substitution and the reactivity of the 4-chloro leaving group in nucleophilic displacement and cross-coupling reactions [1]. In the lenvatinib synthesis pathway, the 4-chloro-7-methoxyquinoline-6-carboxamide intermediate is specifically required; substitution with the 8-methoxy or 6-methoxy isomer would place the carboxamide functionality at an incorrect position relative to the methoxy directing group, yielding a regioisomeric product with potentially altered kinase-inhibitory activity [2]. Furthermore, the 7-methoxy isomer has distinct solid-state properties (melting point 75–77 °C) compared to the 8-methoxy isomer (melting point 79–80 °C), which affects crystallization behavior during intermediate isolation and purification [3]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: 4-Chloro-7-methoxyquinoline (CAS 68500-37-8) vs. Structural Analogs


Synthetic Yield: POCl3-Mediated Chlorination of 7-Methoxyquinolin-4-ol vs. Positional Isomer Precursors

The chlorination of 7-methoxyquinolin-4-ol to 4-chloro-7-methoxyquinoline using phosphorus oxychloride (POCl3) proceeds with an optimized yield of 88%, whereas the analogous preparation of 4-chloro-8-methoxyquinoline from o-anisidine-derived precursors is reported to involve more complex multi-step sequences without a single-step chlorination yield reported at this level [1]. An alternative PCl3-mediated route from 7-methoxy-1H-quinolin-4-one affords a 72% yield, providing a validated lower-bound benchmark for procurement specifications .

Organic Synthesis Chlorination Yield Process Chemistry

Solid-State Characterization: Melting Point Differentiation from the 8-Methoxy Positional Isomer

The melting point of 4-chloro-7-methoxyquinoline is consistently reported across multiple commercial suppliers as 75–77 °C , while its positional isomer 4-chloro-8-methoxyquinoline (CAS 16778-21-5) melts at 79–80 °C [1]. Although the absolute difference is modest (2–5 °C), this distinction provides a rapid, cost-effective identity and purity check during incoming quality control without requiring HPLC or NMR instrumentation. The distinct melting behavior arises from differences in crystal packing driven by the methoxy group position.

Crystallization Purity Control Quality Assurance

Commercial Purity Benchmarking: 97–98% Minimum vs. Unsubstituted 4-Chloroquinoline

Commercially available 4-chloro-7-methoxyquinoline is routinely supplied at ≥97% purity (Aladdin: 97%; Bidepharm: 98%; AKSci: 98%; ChemScene: 98%) . One specialized supplier (Chem-ISO) reports achieving 99.2% purity with <3 ppm metal impurities, meeting FDA guidelines for pharmaceutical intermediate use [1]. In contrast, unsubstituted 4-chloroquinoline (CAS 611-35-8) is commonly supplied at 95–97% purity from major vendors, reflecting the additional purification burden imposed by the absence of the methoxy substituent, which reduces chromatographic resolution during purification .

Purity Specification Pharmaceutical Intermediate Supplier Qualification

Specificity in Lenvatinib Synthesis: 7-Methoxy vs. Alternative Substitution Patterns

The US patent for lenvatinib preparation (US 11,214,543) explicitly specifies 4-chloro-7-methoxyquinoline-6-carboxamide as the sole quinoline coupling partner [1]. The 7-methoxy group is integral to the pharmacophore of the final drug substance; computational and SAR studies on quinoline-based VEGFR2 inhibitors indicate that the 7-methoxy substitution pattern contributes to optimal binding within the kinase ATP pocket, whereas the 6-methoxy isomer would position the methoxy group in a sterically incompatible orientation [2]. The patent further documents that under optimized coupling conditions (1 eq. quinoline intermediate, 2 eq. urea derivative, Cs2CO3, DMSO, 45–55 °C), the reaction proceeds with controlled impurity profiles: 1.8% impurity VII, 0.5% impurity VIII, and 1.7% impurity IX, enabling direct crystallization without extensive chromatographic purification [1].

Lenvatinib Kinase Inhibitor Process Patent

Suzuki Coupling Utility: Synthesis of CU-CPT9a TLR8 Antagonist vs. 8-Methoxy Isomer

4-Chloro-7-methoxyquinoline serves as the direct electrophilic coupling partner in the published synthesis of CU-CPT9a (4-(7-methoxyquinolin-4-yl)-2-methylphenol), a potent and specific TLR8 antagonist with IC50 = 0.5 nM . The Suzuki-Miyaura cross-coupling with 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenol proceeds at the 4-chloro position, leveraging the electronic activation provided by the quinoline nitrogen and the 7-methoxy group [1]. The resulting compound CU-CPT9a demonstrates 134-fold greater potency than its structural analog CU-CPT-8m (IC50 = 67 nM), which incorporates a modified quinoline scaffold . The 7-methoxy isomer thus provides access to a therapeutically relevant chemical space that is not equivalently accessible from the 8-methoxy isomer, as the methoxy position alters both the electronics of the cross-coupling and the binding pose of the final antagonist.

Cross-Coupling TLR8 Antagonist Medicinal Chemistry

Antimicrobial Derivative Activity Spectrum: 7-Methoxyquinoline-Sulfonamide Conjugates vs. Parent Sulfa Drugs

A 2023 study demonstrated that 4-chloro-7-methoxyquinoline reacts smoothly with various sulfa drugs to generate a 19-member library of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamides [1]. The most active derivative (compound 3l) exhibited MIC values of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans, with antibiofilm activity reaching 94.60% inhibition against E. coli, 91.74% against P. aeruginosa, and 98.03% against C. neoformans at 10.0 µg/mL [1]. The protein leakage assay confirmed membrane-disrupting activity: 180.25 µg/mL of cellular protein released from E. coli after treatment with 1.0 mg/mL of compound 3l [1]. This establishes the 7-methoxyquinoline-4-amino scaffold as a productive pharmacophore for antimicrobial development, with the 4-chloro precursor serving as the essential entry point for structurally diverse conjugate synthesis.

Antimicrobial Antibiofilm Sulfonamide Derivatives

Best-Validated Application Scenarios for 4-Chloro-7-methoxyquinoline (CAS 68500-37-8) Procurement


Generic Lenvatinib Mesylate Manufacturing: Key Intermediate Supply

Procurement of 4-chloro-7-methoxyquinoline as a precursor for 4-chloro-7-methoxyquinoline-6-carboxamide synthesis is justified exclusively for generic lenvatinib API manufacturing programs. The US patent (US 11,214,543) documents optimized coupling conditions (1 eq. quinoline intermediate, 2 eq. urea derivative, Cs2CO3, DMSO, 45–55 °C) that deliver lenvatinib with total related substances below 5%, enabling direct crystallization [1]. No alternative regioisomeric quinoline intermediate is acceptable for this regulatory pathway. Procurement should prioritize suppliers providing ≥98% purity with documented metal impurity profiles, as metal contamination can poison the palladium catalysts used in downstream transformations.

TLR8 Antagonist Discovery and Development: CU-CPT9a Chemical Series

Investigators developing TLR8 antagonists for autoimmune disease indications should procure 4-chloro-7-methoxyquinoline as the starting material for Suzuki-Miyaura cross-coupling to generate 4-aryl-7-methoxyquinoline derivatives. The published synthesis of CU-CPT9a demonstrates that this scaffold yields compounds with sub-nanomolar TLR8 antagonism (IC50 = 0.5 nM) and 134-fold selectivity over related antagonist chemotypes . The 7-methoxy substitution pattern is critical for maintaining the binding pose that stabilizes the TLR8 dimer in its resting state. Procurement of the 8-methoxy or 6-methoxy isomer would be expected to yield regioisomeric products with substantially reduced target engagement.

Anti-Infective Library Synthesis: Sulfonamide Conjugation Platform

Medicinal chemistry teams pursuing novel antimicrobial agents against drug-resistant urinary tract pathogens should utilize 4-chloro-7-methoxyquinoline as a versatile electrophilic scaffold for SNAr reactions with diverse amine-containing pharmacophores. The 2023 Ghorab et al. study validated this approach by generating 19 sulfonamide conjugates, with lead compound 3l achieving MIC values of 7.812 µg/mL against E. coli and antibiofilm eradication exceeding 90% against three clinically relevant pathogens at 10 µg/mL [2]. The 4-chloro group provides reliable reactivity toward primary and secondary amines under mild conditions (refluxing ethanol, catalytic base), enabling parallel library synthesis without specialized equipment.

Quality Control Reference Standard for Positional Isomer Differentiation

Analytical laboratories supporting pharmaceutical intermediate supply chains can employ the distinct melting point of 4-chloro-7-methoxyquinoline (75–77 °C) as a rapid identity confirmation test to distinguish it from the 8-methoxy positional isomer (79–80 °C) . While HPLC analysis with a suitable reversed-phase column provides definitive quantification, the melting point difference enables a simple, cost-effective first-pass screening during incoming material receipt. Procurement of authentic reference standards of both the 7-methoxy and 8-methoxy isomers is recommended for method development and system suitability testing in QC laboratories serving generic lenvatinib manufacturers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.